molecular formula C12H6Cl2FNO3 B1672915 Fluoronitrofen CAS No. 13738-63-1

Fluoronitrofen

Cat. No.: B1672915
CAS No.: 13738-63-1
M. Wt: 302.08 g/mol
InChI Key: MVHWKYHDYCGNQN-UHFFFAOYSA-N
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Description

Fluoronitrofen, also known as 1,5-dichloro-3-fluoro-2-(4-nitrophenoxy)benzene, is a synthetic nitrophenyl ether herbicide. It is primarily used for controlling dodder weeds in agricultural settings. The compound is characterized by its molecular formula C₁₂H₆Cl₂FNO₃ and a molecular mass of 302.08 g/mol .

Safety and Hazards

The safety data sheet for Fluoronitrofen indicates that it causes skin irritation and serious eye irritation . More detailed safety and hazard information can be found on the PubChem website .

Biochemical Analysis

Biochemical Properties

It is known that Fluoronitrofen acts as a protoporphyrinogen oxidase inhibitor , which suggests that it may interact with this enzyme and potentially other biomolecules in its biochemical reactions.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a protoporphyrinogen oxidase inhibitor . This suggests that it may exert its effects at the molecular level by binding to this enzyme, potentially inhibiting its activity and causing changes in gene expression.

Metabolic Pathways

As a protoporphyrinogen oxidase inhibitor , it may interact with this enzyme and potentially other enzymes or cofactors in its metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluoronitrofen is synthesized through a multi-step chemical process. The synthesis typically involves the nitration of a fluorinated phenol followed by etherification with a chlorinated phenol. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and bases like potassium carbonate for etherification.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated control systems is common to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: Fluoronitrofen undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed:

Scientific Research Applications

Fluoronitrofen has diverse applications in scientific research:

Comparison with Similar Compounds

    Chloronitrofen: Another nitrophenyl ether herbicide with similar applications but different substitution patterns.

    Nitrofen: A related compound with a similar mode of action but different chemical structure.

    Oxadiazon: A herbicide with a different chemical structure but similar herbicidal activity.

Uniqueness: Fluoronitrofen is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and herbicidal activity. Its fluorine atom enhances its stability and efficacy compared to other similar compounds .

Properties

IUPAC Name

1,5-dichloro-3-fluoro-2-(4-nitrophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2FNO3/c13-7-5-10(14)12(11(15)6-7)19-9-3-1-8(2-4-9)16(17)18/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHWKYHDYCGNQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5041984
Record name Fluoronitrofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5041984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13738-63-1
Record name Fluoronitrofen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13738-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluoronitrofen [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013738631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluoronitrofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5041984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-dichloro-3-fluoro-2-(4-nitrophenoxy)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUORONITROFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZF741AFBP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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